molecular formula C8H17BF3K B7889232 potassium;trifluoro(octyl)boranuide

potassium;trifluoro(octyl)boranuide

Cat. No.: B7889232
M. Wt: 220.13 g/mol
InChI Key: APRQWJZXYZWRAM-UHFFFAOYSA-N
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Description

Compound “potassium;trifluoro(octyl)boranuide” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered significant interest due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;trifluoro(octyl)boranuide” involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functional group modifications to introduce specific substituents.

    Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;trifluoro(octyl)boranuide” undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it forms oxidized derivatives.

    Reduction: Reduction reactions yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Scientific Research Applications

Compound “potassium;trifluoro(octyl)boranuide” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “potassium;trifluoro(octyl)boranuide” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Altering receptor function and signaling pathways.

    Interacting with Biomolecules: Forming complexes with proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a comparable reactivity profile but distinct physical properties.

    Compound C: Exhibits similar biological activity but with variations in potency and selectivity.

Uniqueness: Compound “potassium;trifluoro(octyl)boranuide” stands out due to its unique combination of chemical reactivity, biological activity, and potential applications. Its distinct structure allows for specific interactions that are not observed with other similar compounds.

Properties

IUPAC Name

potassium;trifluoro(octyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BF3.K/c1-2-3-4-5-6-7-8-9(10,11)12;/h2-8H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRQWJZXYZWRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCCCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CCCCCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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